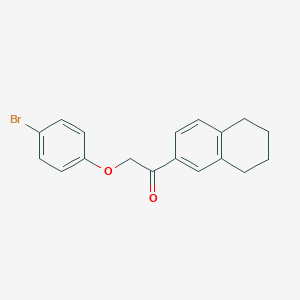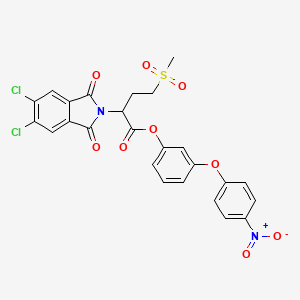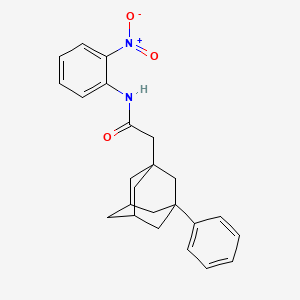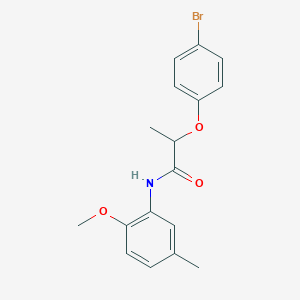![molecular formula C14H19BrN2O2 B4112974 1-[2-(4-bromophenoxy)propanoyl]-4-methylpiperazine](/img/structure/B4112974.png)
1-[2-(4-bromophenoxy)propanoyl]-4-methylpiperazine
Descripción general
Descripción
1-[2-(4-bromophenoxy)propanoyl]-4-methylpiperazine, also known as BPPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPPM is a piperazine derivative that has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
1-[2-(4-bromophenoxy)propanoyl]-4-methylpiperazine exerts its effects by modulating the activity of GABA(A) receptors, which are ligand-gated ion channels that are involved in the regulation of neuronal excitability. 1-[2-(4-bromophenoxy)propanoyl]-4-methylpiperazine binds to a specific site on the receptor and enhances the activity of the receptor, leading to an increase in the inhibitory neurotransmitter GABA. This results in the inhibition of neuronal activity, leading to anxiolytic and sedative effects.
Biochemical and Physiological Effects:
1-[2-(4-bromophenoxy)propanoyl]-4-methylpiperazine has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-[2-(4-bromophenoxy)propanoyl]-4-methylpiperazine has been found to be well-tolerated in animal studies, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(4-bromophenoxy)propanoyl]-4-methylpiperazine has several advantages for lab experiments, including its high purity and high yield, as well as its well-characterized mechanism of action. However, 1-[2-(4-bromophenoxy)propanoyl]-4-methylpiperazine has some limitations, including its relatively low solubility in water and its potential to interact with other receptors and enzymes, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for the study of 1-[2-(4-bromophenoxy)propanoyl]-4-methylpiperazine, including the development of more potent and selective modulators of GABA(A) receptors, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential applications in the treatment of neurological and psychiatric disorders. Additionally, 1-[2-(4-bromophenoxy)propanoyl]-4-methylpiperazine may have applications in the development of novel anticancer drugs, either as a lead compound or as a scaffold for drug discovery.
Aplicaciones Científicas De Investigación
1-[2-(4-bromophenoxy)propanoyl]-4-methylpiperazine has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 1-[2-(4-bromophenoxy)propanoyl]-4-methylpiperazine has been shown to modulate the activity of GABA(A) receptors, which are involved in the regulation of anxiety and sleep. In cancer research, 1-[2-(4-bromophenoxy)propanoyl]-4-methylpiperazine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In drug discovery, 1-[2-(4-bromophenoxy)propanoyl]-4-methylpiperazine has been used as a scaffold for the development of novel drugs with improved pharmacological properties.
Propiedades
IUPAC Name |
2-(4-bromophenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-11(19-13-5-3-12(15)4-6-13)14(18)17-9-7-16(2)8-10-17/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMENNKWCUOBAJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4112896.png)


![ethyl 2-({2-cyano-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]vinyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4112912.png)
![N-[4-(benzoylamino)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4112929.png)
![6-amino-3-methyl-1-(2-naphthyl)-4-(3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4112937.png)

![methyl 1-[2-(4-bromophenoxy)propanoyl]-1H-indole-3-carboxylate](/img/structure/B4112952.png)

![2,5-dichloro-N-[3-(dimethylamino)-2-methylpropyl]benzenesulfonamide](/img/structure/B4112976.png)


![methyl 4-(5-{[isopropyl(2-methoxyethyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4112986.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(2-nitrophenyl)glycinamide](/img/structure/B4112998.png)